molecular formula C18H15N5O2 B2470683 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-6-carboxamide CAS No. 2034332-06-2

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-6-carboxamide

Cat. No. B2470683
CAS RN: 2034332-06-2
M. Wt: 333.351
InChI Key: FKANLQRSMSYJNS-UHFFFAOYSA-N
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Description

This compound is a derivative of 4-oxobenzo[d][1,2,3]triazin . It’s part of a class of compounds that have been investigated for their potential as cholinesterase inhibitors . These inhibitors are of interest in the treatment of Alzheimer’s disease .


Synthesis Analysis

The synthesis of similar compounds involves the design and creation of 4-oxobenzo[d][1,2,3]triazin derivatives . These compounds are then screened for their potential as cholinesterase inhibitors . The synthesis process involves various organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using techniques such as multinuclear NMR and IR spectroscopy .


Chemical Reactions Analysis

These compounds undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using techniques such as NMR .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has shown that N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-6-carboxamide is involved in the synthesis of important tricyclic and tetracyclic N-heterocycles. These compounds are synthesized through Rh(III)-catalyzed annulations of N-carboxamide indoles, leading to structures like 3,4-dihydroindolo[1,2-c]quinazoline-1,6(2H,5H)-dione and 1H-[1,3]oxazino[3,4-a]indol-1-one derivatives. This process exhibits broad functional group tolerance and yields compounds with significant synthetic utility (Nunewar et al., 2021).

Antimicrobial Activity Evaluation

Another study explored the antimicrobial activities of derivatives involving the compound. These derivatives were screened against various microorganisms, comparing their efficacy to known antimicrobials like ampicillin. This research is crucial in discovering new antimicrobial agents, especially in the context of increasing antibiotic resistance (Fandaklı et al., 2012).

Biological Activity Analysis

A detailed study focused on a carboxamide derivative related to N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-6-carboxamide, examining its potential antitumor activity. The study employed conformational analysis, wavefunction-based reactivity analysis, docking, and molecular dynamics simulations to assess its biological impacts, particularly in cancer treatment (Al-Otaibi et al., 2022).

Chemical Synthesis and Catalysis

The compound has also been implicated in the efficient synthesis of secondary carboxamides with substituted ethyl and propyl groups. This synthesis highlights the chemical's role in nucleophilic ring opening of cyclic imidates, a process important in organic chemistry and pharmaceutical synthesis (Saitô et al., 1984).

Application in Macrolide Synthesis

Oxazoles, related to the subject compound, have been used as masked forms of activated carboxylic acids, crucial for synthesizing macrolides. This includes the synthesis of compounds like recifeiolide and curvularin, demonstrating the compound's relevance in diverse synthetic applications (Wasserman et al., 1981).

Mechanism of Action

The mechanism of action for similar compounds involves inhibition of cholinesterase . This is of interest in the treatment of Alzheimer’s disease, as cholinesterase is responsible for the degradation of acetylcholine in the brain .

Future Directions

The future directions for this compound and similar compounds involve further investigation into their potential as cholinesterase inhibitors . This could involve further synthesis of derivatives, testing of these compounds, and investigation into their mechanisms of action .

properties

IUPAC Name

N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-1H-indole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2/c24-17(13-6-5-12-7-8-19-16(12)11-13)20-9-10-23-18(25)14-3-1-2-4-15(14)21-22-23/h1-8,11,19H,9-10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKANLQRSMSYJNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=CC4=C(C=C3)C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-6-carboxamide

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